PBIT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Activity

Research suggests MBIT possesses antimicrobial properties. Studies have investigated its effectiveness against bacteria and fungi []. However, more research is needed to fully understand its mechanism of action and potential for development into therapeutic agents.

Material Science Applications

MBIT's chemical structure presents interesting properties for material science applications. Some studies have explored its use as a corrosion inhibitor []. Further research is required to determine its effectiveness and potential applications in material protection.

Organic Synthesis

MBIT can serve as a building block in organic synthesis. Research has explored its use as a precursor for the synthesis of other heterocyclic compounds with potential biological activities [].

PBIT, or lead bismuth titanate, is a complex perovskite oxide with the chemical formula PbBi₄Ti₄O₁₅. It is characterized by its unique microplatelet structure, which can be synthesized using various methods, including molten salt techniques. The compound exhibits notable piezoelectric properties, making it a subject of interest in materials science and engineering. PBIT's crystal structure contributes to its electrical and mechanical characteristics, which are essential for applications in sensors and actuators.

This transformation is essential for enhancing the piezoelectric properties of the material, which are vital for various applications in electronics and energy harvesting.

Recent studies have highlighted PBIT's potential biological activity, particularly as an inhibitor of specific histone demethylases, including JARID1A/B/C. These enzymes play a critical role in epigenetic regulation, and PBIT has been shown to exert potent inhibitory effects at micromolar concentrations. This suggests that PBIT may have implications in cancer research and treatment, as modulation of histone methylation is a key factor in tumorigenesis .

PBIT can be synthesized through several methods:

- Molten Salt Synthesis: This method involves using molten salts as a medium to facilitate the reaction between lead oxide, bismuth oxide, and titanium dioxide at elevated temperatures. Variations in the type of titanium dioxide used (e.g., anatase or rutile) can influence the properties of the resulting microplatelets .

- Topochemical Reaction: This approach involves converting precursor materials into PBIT through controlled thermal treatments that allow for structural rearrangements without changing the chemical composition .

- Sol-Gel Processing: A more recent method includes sol-gel techniques that enable precise control over the stoichiometry and morphology of PBIT particles.

PBIT's unique properties make it suitable for various applications:

- Piezoelectric Devices: Due to its strong piezoelectric response, PBIT is used in sensors and actuators.

- Energy Harvesting: Its ability to convert mechanical energy into electrical energy makes it valuable in energy harvesting technologies.

- Biomedical

Studies on PBIT's interactions with biological systems have revealed its potential as a pan-JARID1 inhibitor. Research indicates that it can significantly inhibit nitrous oxide synthase activity, which is relevant in inflammatory processes . These findings suggest that PBIT could play a role in modulating immune responses or inflammatory diseases.

PBIT shares similarities with other perovskite-type oxides but possesses unique characteristics that set it apart:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lead Titanate | PbTiO₃ | Stronger piezoelectric properties than PBIT |

| Barium Titanate | BaTiO₃ | Higher dielectric constant but less thermal stability |

| Bismuth Titanate | Bi₄Ti₃O₁₂ | Lower mechanical strength compared to PBIT |

| Strontium Bismuth Titanate | SrBi₂Ta₂O₉ | Different crystal structure affecting piezoelectricity |

PBIT's unique microplatelet morphology and its dual role as a piezoelectric material and biological inhibitor highlight its distinctiveness among similar compounds.

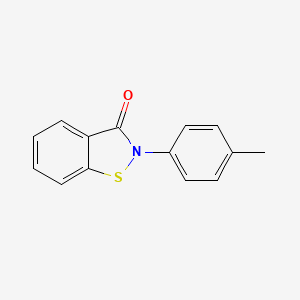

PBIT (2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one) is a synthetic small molecule recognized for its role as a selective inhibitor of Jumonji AT-rich interactive domain 1 (JARID1) histone demethylases. Its molecular structure features a benzisothiazolone core fused to a para-methyl-substituted phenyl group, contributing to its biochemical specificity. This article provides a detailed examination of PBIT's chemical identity, structural characteristics, synthesis pathways, and structure-activity relationships, supported by empirical data and research findings.

Chemical Identity and Structural Characteristics of PBIT

Chemical Nomenclature and Identification

PBIT is systematically identified by the following descriptors:

- IUPAC Name: 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

- Synonyms: 2-p-Tolyl-1,2-benzisothiazolin-3-one; 2-(p-Tolyl)benzo[d]isothiazol-3(2H)-one

- CAS Registry Number: 2514-30-9

- Molecular Formula: C₁₄H₁₁NOS

- Molecular Weight: 241.31 g/mol

- SMILES Notation: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2

- InChI Key: KRXMYBAZKJBJAB-UHFFFAOYSA-N

These identifiers are consistent across multiple sources, including PubChem (CID: 935415) and commercial chemical databases.

Structural Analysis

PBIT’s structure comprises two fused heterocyclic systems:

- Benzisothiazolone Core: A benzene ring fused to an isothiazolone ring (a five-membered ring containing sulfur and nitrogen).

- N-2 Substitution: A para-methylphenyl (p-tolyl) group attached to the nitrogen atom of the isothiazolone ring.

Key Structural Features:

- Planarity: The benzisothiazolone core exhibits partial aromaticity, enabling π-π interactions with biological targets.

- Electrophilic Centers: The ketone group at position 3 of the isothiazolone ring and the sulfur atom contribute to its reactivity.

- Methyl Group: The para-methyl substitution on the phenyl ring enhances hydrophobic interactions with JARID1 enzymes.

| Structural Component | Role in Biological Activity |

|---|---|

| Benzisothiazolone core | Binds to JARID1’s catalytic JmjC domain |

| p-Tolyl group | Enhances selectivity for JARID1B over other demethylases |

| Sulfur atom | Stabilizes interactions via van der Waals forces |

Spectroscopic and Analytical Data

Physicochemical Properties:

- Appearance: White to off-white crystalline solid.

- Melting Point: Not explicitly reported, but related benzisothiazolinones melt at 154–158°C.

- Solubility:

Spectroscopic Data:

- UV-Vis: λₘₐₓ ≈ 270–290 nm (aromatic π→π* transitions).

- NMR (Predicted):

- Mass Spectrometry: [M+H]⁺ peak at m/z 242.06.

Synthesis and Manufacturing

PBIT is synthesized via modular organic reactions, though detailed protocols are proprietary. Proposed pathways include:

- Cyclization of 2-Mercapto-N-(4-methylphenyl)benzamide:

- Nucleophilic Substitution:

Critical Reaction Steps:

- Introduction of the p-tolyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling.

- Purification via column chromatography to achieve >98% purity.

Physicochemical and Stability Profiles

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.31 g/mol | |

| LogP (Octanol-Water) | ~2.5 (estimated) | |

| Stability | Stable at -20°C; avoid light | |

| Purity | >98% (HPLC) |

Structure-Activity Relationships (SAR)

PBIT’s inhibition of JARID1 demethylases is structure-dependent:

Basic Chemical Characteristics

PBIT exists as an off-white to beige crystalline powder with well-defined physicochemical properties that facilitate its handling and application in research settings [2] [3] [5] [6]. The compound exhibits excellent stability under appropriate storage conditions and demonstrates favorable solubility characteristics in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NOS [1] [2] [3] [5] [4] |

| Molecular Weight | 241.31 g/mol [1] [2] [3] [5] [4] |

| Chemical Abstracts Service Number | 2514-30-9 [1] [2] [3] [5] [4] |

| International Chemical Identifier Key | KRXMYBAZKJBJAB-UHFFFAOYSA-N [5] |

Thermal Properties

The thermal characteristics of PBIT demonstrate its stability across a wide temperature range, making it suitable for various synthetic and analytical procedures.

| Thermal Property | Value |

|---|---|

| Melting Point | 136.7-137.1°C [6] |

| Boiling Point | 418.2±38.0°C (predicted) [7] |

| Flash Point | 206.7±26.8°C (predicted) [7] |

The relatively high melting point indicates strong intermolecular forces within the crystal lattice, likely attributed to π-π stacking interactions between the aromatic benzisothiazole rings and hydrogen bonding capabilities of the carbonyl group [6].

Physical Properties

| Physical Property | Value |

|---|---|

| Density | 1.3±0.1 g/cm³ (predicted) [7] |

| Appearance | Off-white to beige powder [2] [3] [5] [6] |

| Storage Temperature | -20°C (recommended) [1] [2] [3] [5] |

| Purity | ≥98% by High Performance Liquid Chromatography [1] [2] [3] [5] |

Solubility Properties

PBIT demonstrates excellent solubility in polar aprotic solvents while showing limited solubility in protic solvents, which is characteristic of benzisothiazole derivatives.

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | 24 mg/mL (clear solution when warmed) [1] [2] [3] [5] |

| Ethanol | 5 mg/mL [1] [2] [3] [5] |

| Water | Poorly soluble [5] |

The enhanced solubility in dimethyl sulfoxide compared to ethanol reflects the compound's preference for polar aprotic environments, which can better stabilize the heterocyclic system through dipole-dipole interactions [1] [2].

Synthesis Methods

Primary Synthetic Routes

The synthesis of PBIT can be accomplished through several well-established methodologies, each offering distinct advantages in terms of yield, reaction conditions, and starting material availability.

Cyclization of 2-(Alkylthio)benzamide Method

The most commonly employed industrial synthesis involves the direct cyclization of 2-(methylthio)benzamide using sulfuryl chloride as the halogenating agent [8]. This method represents a significant advancement over traditional multi-step approaches.

Reaction Conditions:

- Starting material: 2-(Methylthio)benzamide

- Reagent: Sulfuryl chloride (1.05 equivalents)

- Solvent: Toluene

- Temperature: 70-80°C

- Reaction time: 1 hour

- Yield: 96-97% [8]

This single-step process eliminates the need for intermediate isolation and purification, making it highly suitable for large-scale production [8].

Oxidative Cyclization with Halogenating Agents

A more general approach involves the use of various halogenating agents to promote cyclization of 2-(alkylthio)benzamide derivatives [8] [9].

General Reaction Parameters:

- Temperature range: 20-150°C

- Reaction time: 1-40 hours (depending on conditions)

- Yield: 85-99%

- Suitable halogenating agents: Sulfuryl chloride, thionyl chloride, phosphorus oxychloride [8] [9]

One-Pot Synthesis from Benzaldehyde Oxime

An innovative approach involves the one-pot conversion of 2-(alkylthio)benzaldehyde through an oxime intermediate [9].

Process Overview:

- Formation of oxime from 2-(alkylthio)benzaldehyde and hydroxylamine

- Direct cyclization using halogenating agents

- Product isolation without intermediate purification [9]

This method offers excellent atom economy and reduces waste generation compared to multi-step procedures [9].

Copper-Catalyzed Tandem Reaction

A recent advancement involves copper-catalyzed synthesis from readily available starting materials [10] [11].

Reaction Details:

- Starting material: o-Bromobenzamide

- Coupling partner: Potassium thiocyanate

- Catalyst: Copper species

- Solvent: Water

- Advantages: Environmentally friendly, good yields [10] [11]

Mechanistic Considerations

The cyclization mechanism typically involves nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by elimination of the alkyl group and formation of the benzisothiazole ring system [8]. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the benzene ring and the nature of the halogenating agent employed [8] [9].

Synthesis Comparison

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Sulfuryl chloride cyclization | High yield, single step, fast | Requires handling of corrosive reagents | Excellent |

| Halogenating agent variants | Flexible conditions, various reagents | Variable yields, longer reaction times | Good |

| One-pot oxime route | Atom efficient, reduced waste | More complex workup | Moderate |

| Copper-catalyzed method | Green chemistry, aqueous medium | Lower yields, catalyst cost | Developing |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance

¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of PBIT through characteristic signal patterns [12].

Key Spectral Features:

- Aromatic protons: 6.0-8.0 ppm (multiplets)

- Para-methyl group: ~2.4 ppm (singlet, 3H)

- Integration ratios consistent with molecular formula [12]

Carbon-13 Nuclear Magnetic Resonance

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework structure [12].

Characteristic Signals:

- Carbonyl carbon: ~165 ppm

- Aromatic carbons: 120-140 ppm region

- Methyl carbon: ~21 ppm [12]

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy identifies functional groups and structural features [13] [12].

Principal Absorption Bands:

- Carbonyl stretch (C=O): ~1640 cm⁻¹

- Aromatic carbon-carbon stretches: 1450-1600 cm⁻¹

- Carbon-hydrogen bending: 800-900 cm⁻¹

- Thiazole ring vibrations: fingerprint region [13] [12]

Mass Spectrometry

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [1] [3].

Key Spectral Data:

- Molecular ion peak: m/z 241

- Base peak: varies with ionization method

- Fragmentation: loss of methylphenyl group, thiazole ring opening [1] [3]

Ultraviolet-Visible Spectroscopy

Electronic absorption spectroscopy reveals the conjugated system properties [14].

Absorption Characteristics:

- Strong absorption in ultraviolet region

- Extended conjugation through benzisothiazole system

- Solvent-dependent spectral shifts [14]

Fluorescence Spectroscopy

PBIT exhibits weak fluorescence properties due to the heavy atom effect of sulfur and non-radiative decay pathways through the thiazole nitrogen [14].

Structure-Property Relationships

Electronic Structure

The benzisothiazole core provides a planar, aromatic system with delocalized π-electrons that contribute to the compound's stability and biological activity [1] [3]. The para-methylphenyl substituent enhances lipophilicity while maintaining favorable binding interactions with target proteins [1] [3].

Conformational Analysis

Computational studies suggest that PBIT adopts a relatively planar conformation in solution, with minimal rotation around the nitrogen-phenyl bond due to partial double bond character arising from resonance stabilization [15].

Crystal Structure Considerations

The solid-state structure of PBIT is stabilized by intermolecular π-π stacking interactions between benzisothiazole rings and weak hydrogen bonding involving the carbonyl oxygen and aromatic protons [6]. These interactions contribute to the relatively high melting point and crystalline stability.

Quality Control and Analytical Methods

Purity Assessment

High Performance Liquid Chromatography serves as the primary method for purity determination, with typical specifications requiring ≥98% purity [1] [2] [3] [5].

Chromatographic Conditions:

- Detection: Ultraviolet absorption at 254 nm

- Mobile phase: Acetonitrile/water gradients

- Column: Reversed-phase C18

- Run time: 15-30 minutes [1] [2] [3] [5]

Identity Confirmation

Multiple orthogonal analytical techniques ensure structural identity:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

2: Shi N, Riedl KM, Schwartz SJ, Zhang X, Clinton SK, Chen T. Efficacy comparison of lyophilised black raspberries and combination of celecoxib and PBIT in prevention of carcinogen-induced oesophageal cancer in rats. J Funct Foods. 2016 Dec;27:84-94. doi: 10.1016/j.jff.2016.08.044. Epub 2016 Sep 16. PubMed PMID: 28553369; PubMed Central PMCID: PMC5441231.

3: Shende G, Haldankar H, Barai RS, Bharmal MH, Shetty V, Idicula-Thomas S. PBIT: Pipeline Builder for Identification of drug Targets for infectious diseases. Bioinformatics. 2017 Mar 15;33(6):929-931. doi: 10.1093/bioinformatics/btw760. PubMed PMID: 28039165.

4: Parker GJ, Leppert T, Anex DS, Hilmer JK, Matsunami N, Baird L, Stevens J, Parsawar K, Durbin-Johnson BP, Rocke DM, Nelson C, Fairbanks DJ, Wilson AS, Rice RH, Woodward SR, Bothner B, Hart BR, Leppert M. Demonstration of Protein-Based Human Identification Using the Hair Shaft Proteome. PLoS One. 2016 Sep 7;11(9):e0160653. doi: 10.1371/journal.pone.0160653. eCollection 2016. PubMed PMID: 27603779; PubMed Central PMCID: PMC5014411.

5: Igarashi K, Soma D, Wakayama Y, Takeshima K, Kawaguchi Y, Yoshikane N, Tsuritani T, Morita I, Suzuki M. Ultra-dense spatial-division-multiplexed optical fiber transmission over 6-mode 19-core fibers. Opt Express. 2016 May 16;24(10):10213-31. doi: 10.1364/OE.24.010213. PubMed PMID: 27409847.

6: Li S, Wang J. A compact trench-assisted multi-orbital-angular-momentum multi-ring fiber for ultrahigh-density space-division multiplexing (19 rings × 22 modes). Sci Rep. 2014 Jan 24;4:3853. doi: 10.1038/srep03853. PubMed PMID: 24458159; PubMed Central PMCID: PMC3900931.

7: Janakiram NB, Mohammed A, Ravillah D, Choi CI, Zhang Y, Desai D, Amin S, Rao CV. Chemopreventive effects of PBI-Se, a selenium-containing analog of PBIT, on AOM-induced aberrant crypt foci in F344 rats. Oncol Rep. 2013 Aug;30(2):952-60. doi: 10.3892/or.2013.2483. Epub 2013 May 23. PubMed PMID: 23708609.

8: Tunctan B, Korkmaz B, Sari AN, Kacan M, Unsal D, Serin MS, Buharalioglu CK, Sahan-Firat S, Cuez T, Schunck WH, Manthati VL, Falck JR, Malik KU. Contribution of iNOS/sGC/PKG pathway, COX-2, CYP4A1, and gp91(phox) to the protective effect of 5,14-HEDGE, a 20-HETE mimetic, against vasodilation, hypotension, tachycardia, and inflammation in a rat model of septic shock. Nitric Oxide. 2013 Sep 1;33:18-41. doi: 10.1016/j.niox.2013.05.001. Epub 2013 May 14. PubMed PMID: 23684565; PubMed Central PMCID: PMC3759626.

9: Sayegh J, Cao J, Zou MR, Morales A, Blair LP, Norcia M, Hoyer D, Tackett AJ, Merkel JS, Yan Q. Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen. J Biol Chem. 2013 Mar 29;288(13):9408-17. doi: 10.1074/jbc.M112.419861. Epub 2013 Feb 13. PubMed PMID: 23408432; PubMed Central PMCID: PMC3611010.

10: Takahashi H, Tsuritani T, de Gabory EL, Ito T, Peng WR, Igarashi K, Takeshima K, Kawaguchi Y, Morita I, Tsuchida Y, Mimura Y, Maeda K, Saito T, Watanabe K, Imamura K, Sugizaki R, Suzuki M. First demonstration of MC-EDFA-repeatered SDM transmission of 40 x 128-Gbit/s PDM-QPSK signals per core over 6,160-km 7-core MCF. Opt Express. 2013 Jan 14;21(1):789-95. doi: 10.1364/OE.21.000789. PubMed PMID: 23388971.

11: Korkmaz B, Cuez T, Buharalioglu CK, Demiryurek AT, Sahan-Firat S, Sari AN, Tunctan B. Contribution of MEK1/ERK1/2/iNOS pathway to oxidative stress and decreased caspase-3 activity in endotoxemic rats. Antiinflamm Antiallergy Agents Med Chem. 2012;11(3):243-52. PubMed PMID: 23189948.

12: Rahaman SZ, Maikap S, Das A, Prakash A, Wu YH, Lai CS, Tien TC, Chen WS, Lee HY, Chen FT, Tsai MJ, Chang LB. Enhanced nanoscale resistive switching memory characteristics and switching mechanism using high-Ge-content Ge0.5Se0.5 solid electrolyte. Nanoscale Res Lett. 2012 Nov 6;7(1):614. doi: 10.1186/1556-276X-7-614. PubMed PMID: 23130908; PubMed Central PMCID: PMC3524762.

13: Tewari RK, Prommer J, Watanabe M. Endogenous nitric oxide generation in protoplast chloroplasts. Plant Cell Rep. 2013 Jan;32(1):31-44. doi: 10.1007/s00299-012-1338-5. Epub 2012 Sep 13. PubMed PMID: 22971939.

14: Rahaman SZ, Maikap S, Tien TC, Lee HY, Chen WS, Chen FT, Kao MJ, Tsai MJ. Excellent resistive memory characteristics and switching mechanism using a Ti nanolayer at the Cu/TaOx interface. Nanoscale Res Lett. 2012 Jun 26;7(1):345. doi: 10.1186/1556-276X-7-345. PubMed PMID: 22734564; PubMed Central PMCID: PMC3436867.

15: Chung CY, Madhunapantula SV, Desai D, Amin S, Robertson GP. Melanoma prevention using topical PBISe. Cancer Prev Res (Phila). 2011 Jun;4(6):935-48. doi: 10.1158/1940-6207.CAPR-10-0202. Epub 2011 Mar 2. PubMed PMID: 21367959; PubMed Central PMCID: PMC3493621.

16: Korkmaz B, Buharalioglu K, Sahan-Firat S, Cuez T, Tuncay Demiryurek A, Tunctan B. Activation of MEK1/ERK1/2/iNOS/sGC/PKG pathway associated with peroxynitrite formation contributes to hypotension and vascular hyporeactivity in endotoxemic rats. Nitric Oxide. 2011 Apr 30;24(3):160-72. doi: 10.1016/j.niox.2011.02.004. Epub 2011 Feb 24. PubMed PMID: 21354320.

17: Cohen O, Kfir-Erenfeld S, Spokoini R, Zilberman Y, Yefenof E, Sionov RV. Nitric oxide cooperates with glucocorticoids in thymic epithelial cell-mediated apoptosis of double positive thymocytes. Int Immunol. 2009 Oct;21(10):1113-23. doi: 10.1093/intimm/dxp079. Epub 2009 Aug 19. PubMed PMID: 19692538.

18: Das A, Bortner J, Desai D, Amin S, El-Bayoumy K. The selenium analog of the chemopreventive compound S,S'-(1,4-phenylenebis[1,2-ethanediyl])bisisothiourea is a remarkable inducer of apoptosis and inhibitor of cell growth in human non-small cell lung cancer. Chem Biol Interact. 2009 Jul 15;180(2):158-64. doi: 10.1016/j.cbi.2009.03.003. Epub 2009 Mar 20. PubMed PMID: 19497413; PubMed Central PMCID: PMC3690934.

19: Tunctan B, Yaghini FA, Estes A, Malik KU. Prostaglandins inhibit cytochrome P450 4A activity and contribute to endotoxin-induced hypotension in rats via nitric oxide production. Arch Pharm Res. 2008 Jul;31(7):856-65. doi: 10.1007/s12272-001-1238-x. Epub 2008 Aug 14. PubMed PMID: 18704327; PubMed Central PMCID: PMC2684946.

20: Madhunapantula SV, Desai D, Sharma A, Huh SJ, Amin S, Robertson GP. PBISe, a novel selenium-containing drug for the treatment of malignant melanoma. Mol Cancer Ther. 2008 May;7(5):1297-308. doi: 10.1158/1535-7163.MCT-07-2267. PubMed PMID: 18483317.